2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Description
2-(3,4-Dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound featuring a thiazoloquinoline core substituted with a 3,4-dichlorophenyl group and four methyl moieties.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2S2/c1-10-7-13-16(8-11(10)2)23-20(3,4)18-17(13)19(25)24(26-18)12-5-6-14(21)15(22)9-12/h5-9,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMICYDUWPBEQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365378 | |
| Record name | 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-08-7 | |
| Record name | 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for preparing thiazolo derivatives . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The target compound belongs to the thiazolo[5,4-c]quinoline family, whereas analogs such as 4,4,7,8-tetramethyl-5-[(naphthalen-2-yloxy)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione () and cyclopropyl-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone () feature dithiolo[3,4-c]quinoline cores. Key differences include:
- Thione vs. Dithiolo Groups : The dithiolo analogs contain two sulfur atoms in the annelated ring, enhancing H₂S release capacity , while the thiazolo core in the target compound may prioritize kinase inhibition .
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity and binding affinity to hydrophobic kinase pockets compared to naphthyloxy or cyclopropyl groups in analogs .
Kinase Inhibition
Several dithioloquinolinethione derivatives exhibit potent kinase inhibition:
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2a (DTT derivative) | JAK3 | 0.36 | |
| 2b (DTT derivative) | NPM1-ALK | 0.25 | |
| 2q (DTT derivative) | cRAF[Y340D] | 5.34 |
The target compound’s thiazolo core and dichlorophenyl substituent may enhance selectivity for kinases like JAK3 or ALK, though experimental validation is needed.
Antioxidant and H₂S Release
The 1,2-dithiol-3-thione fragment in analogs acts as an endogenous H₂S donor, mitigating oxidative stress and apoptosis . While the target compound lacks the dithiolo group, its thione moiety may still contribute to moderate H₂S release, albeit less efficiently than dithiolo derivatives.
Pharmacokinetic Considerations
Anticancer Potential
Dithioloquinolinethione derivatives inhibit oncogenic kinases (e.g., JAK3, ALK) and induce apoptosis in cancer cells . The target compound’s structural similarity suggests comparable mechanisms, though its efficacy requires validation.
Anti-Inflammatory and Cytoprotective Effects
Analogous compounds (e.g., ADT-OH) upregulate glutathione and suppress ROS, offering protection against oxidative damage . The target compound’s thione group may similarly modulate redox homeostasis.
Biological Activity
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a quinoline structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action and relevant case studies.
- Molecular Formula : C21H17Cl2NOS3
- Molar Mass : 466.47 g/mol
- Density : 1.50 ± 0.1 g/cm³ (Predicted)
- Boiling Point : 647.6 ± 65.0 °C (Predicted)
- pKa : -2.45 ± 0.40 (Predicted)
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity and leading to therapeutic outcomes. The exact pathways involved can vary based on the target and the biological context.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazolidinone derivatives found that modifications in the thiazole ring could enhance antimicrobial efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of thiazoloquinolines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from similar structures showed IC50 values ranging from 1.27 to 1.50 μM against MCF-7 cells . These compounds were noted for their ability to induce apoptosis in cancer cells while sparing normal cells.
Anti-inflammatory Effects
Thiazolidinone derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural modifications in these compounds can significantly influence their anti-inflammatory activity .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Sava et al. (2020) | Thiazolidinone derivatives | Antioxidant | Compound showed IC50 values of 0.54 ± 0.01 mM |
| El-Kashef et al. (2020) | TZD derivatives | Anticancer | Compounds inhibited MCF-7 cell proliferation with IC50 values of 1.27 μM |
| Aziz et al. (2020) | Quinazolinone-thiazolidinone hybrids | Anticancer | Evaluated against MCF-7 and A549 cell lines |
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
Q. Table 2. Ecotoxicological Testing Parameters
| Test Organism | Endpoint | Exposure Duration | Key Metrics |
|---|---|---|---|
| Daphnia magna | Mortality | 48h | LC₅₀, NOEC |
| Chlorella vulgaris | Growth inhibition | 72h | EC₅₀, chlorophyll-a content |
| Danio rerio (zebrafish) | Developmental defects | 96h | Hatching rate, spine malformations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
